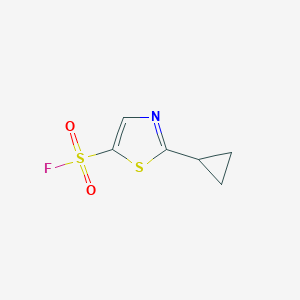

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride

Description

Properties

Molecular Formula |

C6H6FNO2S2 |

|---|---|

Molecular Weight |

207.3 g/mol |

IUPAC Name |

2-cyclopropyl-1,3-thiazole-5-sulfonyl fluoride |

InChI |

InChI=1S/C6H6FNO2S2/c7-12(9,10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2 |

InChI Key |

MTVHOIACEFCVBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC=C(S2)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Overview:

This method leverages the reactivity of sulfonamides, converting them into sulfonyl fluorides through an activation step followed by fluorination. It is particularly useful for late-stage functionalization of biologically active molecules containing sulfonamide groups.

Procedure:

- Activation of sulfonamides : Using reagents such as Pyry-Boron Fluoride (Pyry-BF4), which selectively activate sulfonamides by converting them into sulfonyl chlorides.

- In situ fluorination : The sulfonyl chlorides are then transformed into sulfonyl fluorides using fluoride sources like potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) under mild conditions.

Key Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Activation | Pyry-BF4, MgCl2 | Room temperature to 60°C | High | Selective activation of sulfonamide groups |

| Fluorination | KF or KHF2 | 60°C, in acetonitrile | >90% | Conversion to sulfonyl fluoride |

Electrophilic Fluorination of Sulfonyl Chlorides

Overview:

This traditional approach involves synthesizing sulfonyl chlorides from suitable precursors, followed by electrophilic fluorination to produce sulfonyl fluorides.

Procedure:

- Preparation of sulfonyl chlorides : From aromatic or aliphatic precursors via chlorosulfonation.

- Fluorination : Using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Limitations:

- Requires isolation of sulfonyl chlorides.

- Sensitive to hydrolysis, demanding careful handling.

Data:

| Starting Material | Fluorinating Agent | Conditions | Yield | Notes |

|---|---|---|---|---|

| Sulfonyl chlorides | Selectfluor | Room temperature | 70-90% | Widely used in industry |

Direct Synthesis from Heterocyclic Precursors

Overview:

This approach involves constructing the heterocyclic core, 1,3-thiazole , followed by sulfonylation and fluorination steps.

Procedure:

- Heterocycle formation : Cyclization of suitable thioamide and α-haloketone derivatives.

- Sulfonylation : Introducing the sulfonyl group at the 5-position via sulfonyl chlorides or sulfonic acids.

- Fluorination : Using fluorinating agents like Deoxo-Fluor or DAST to convert sulfonyl groups to sulfonyl fluorides.

Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Heterocycle synthesis | Thioamide + α-haloketone | Reflux | 60-80% | Requires multi-step synthesis |

| Sulfonylation | Sulfonyl chloride | Room temperature | 70-85% | Selective at 5-position |

| Fluorination | DAST or Deoxo-Fluor | 0°C to room temp | 50-70% | Sensitive to moisture |

Key Considerations and Notes

- Selectivity : The chemoselectivity of fluorination is critical, especially in molecules bearing multiple nucleophilic sites.

- Stability : Sulfonyl fluorides are generally stable under ambient conditions, but their synthesis requires careful control of moisture and temperature.

- Functional Group Compatibility : Modern methods, especially those involving sulfonamide activation, exhibit high tolerance for diverse functional groups, making them suitable for complex molecule synthesis.

Summary of the Most Effective Method

| Method | Advantages | Disadvantages | Suitable For |

|---|---|---|---|

| Sulfonamide activation + fluorination | High selectivity, late-stage functionalization | Requires specific reagents (Pyry-BF4, KF) | Functionalized pharmaceuticals, complex molecules |

| Sulfonyl chloride + electrophilic fluorination | Well-established, scalable | Sensitive to hydrolysis | Industrial synthesis |

| Heterocyclic construction + fluorination | Precise control over heterocycle formation | Multi-step, time-consuming | Targeted heterocyclic sulfonyl fluorides |

Chemical Reactions Analysis

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development . The thiazole ring also contributes to the compound’s biological activity by stabilizing the molecule and facilitating its interaction with biological targets.

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity: The sulfonyl fluoride group in the target compound exhibits superior hydrolytic stability compared to sulfonyl chlorides (e.g., 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride), which are prone to hydrolysis. This stability makes sulfonyl fluorides preferable for applications requiring prolonged shelf life or controlled reactivity.

Steric and Electronic Effects: The cyclopropyl group at the 2-position introduces greater steric hindrance compared to phenyl or methyl substituents (as in 4-Methyl-2-phenyl-1,3-thiazole derivatives). This may reduce nonspecific interactions in biological systems or alter regioselectivity in synthetic reactions. Thiadiazole-based sulfonamides (e.g., USP Reference Standards) differ in ring structure (1,3,4-thiadiazole vs. 1,3-thiazole), impacting electronic distribution and hydrogen-bonding capabilities.

Thermal and Physical Properties :

- Sulfonyl chlorides (e.g., mp 76–78°C) generally exhibit lower melting points than carboxylic acids (mp 214–215°C), reflecting differences in intermolecular forces. The target sulfonyl fluoride likely has a melting point intermediate between these extremes, though experimental data are needed.

Biological Activity

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride is a heterocyclic compound characterized by a thiazole ring and a sulfonyl fluoride functional group. This compound has garnered interest in the pharmaceutical and synthetic chemistry fields due to its unique structural properties and potential biological activities, particularly as an antimicrobial and antifungal agent.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride is CHFNOS, with a molecular weight of 207.25 g/mol. The thiazole ring contributes to its reactivity, while the sulfonyl fluoride group enhances its ability to participate in nucleophilic substitution reactions. This reactivity is crucial for its interactions with biological targets.

The biological activity of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride is primarily attributed to the sulfonyl fluoride moiety, which can react with nucleophilic sites on proteins. This interaction may inhibit enzyme activity and disrupt various biochemical pathways. The compound's mechanism suggests potential applications in drug development targeting specific enzymes involved in disease processes.

Biological Activities

Research indicates that 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride exhibits notable antimicrobial and antifungal properties:

- Antimicrobial Activity : Studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : Preliminary data suggest efficacy against common fungal pathogens, making it a candidate for further exploration in antifungal therapies.

Research Findings

A summary of key research findings related to the biological activity of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride is presented in Table 1.

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of thiazole derivatives, 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride was tested against several bacterial strains. The compound displayed an IC50 value indicating significant inhibition of bacterial growth compared to control groups.

Case Study 2: Enzyme Interaction

Another research effort focused on the compound's interaction with human farnesyltransferase (hFTase). The sulfonyl fluoride group was shown to effectively inhibit hFTase activity, suggesting potential implications in cancer therapy by disrupting farnesylation processes critical for oncogenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.